Indolizin-5-amine
CAS No.:
Cat. No.: VC16011563
Molecular Formula: C8H8N2
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N2 |
|---|---|
| Molecular Weight | 132.16 g/mol |
| IUPAC Name | indolizin-5-amine |
| Standard InChI | InChI=1S/C8H8N2/c9-8-5-1-3-7-4-2-6-10(7)8/h1-6H,9H2 |
| Standard InChI Key | SCOOTROQJFWIIB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CC=CN2C(=C1)N |
Introduction
Chemical Structure and Molecular Properties
Core Scaffold and Functionalization
Indolizin-5-amine belongs to the indolizine family, a class of bicyclic compounds comprising a pyrrole ring fused to a pyridine ring. The numbering system designates the bridgehead nitrogen as position 1, with the amine group at position 5 (Figure 1) . This placement influences electronic distribution, rendering the molecule amenable to electrophilic substitution and coordination chemistry.
Table 1: Key molecular descriptors of indolizin-5-amine and its hydrochloride salt
| Property | Indolizin-5-amine (Free Base) | Indolizin-5-amine Hydrochloride |
|---|---|---|
| Molecular Formula | C₈H₈N₂ | C₈H₉ClN₂ |
| Molecular Weight (g/mol) | 132.16 | 168.62 |
| CAS Registry Number | Not Available | 2682112-96-3 |
The hydrochloride salt, widely documented in chemical databases, exhibits enhanced stability and solubility in polar solvents compared to the free base . X-ray crystallography data for analogous indolizines suggest a planar geometry with delocalized π-electrons across the fused rings, a feature critical for optoelectronic applications .
Synthetic Methodologies
Palladium-Catalyzed Carbonylative Approaches
Recent advances in indolizine synthesis employ palladium-catalyzed multicomponent reactions. A representative protocol involves:
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Oxidative Aminocarbonylation: PdI₂/KI-catalyzed reaction of 2-(pyridin-2-yl)pent-4-yn-1-carbonyl compounds with CO and amines under 20 atm pressure .
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Cyclization: Intramolecular 5-exo-dig cyclization via amine-promoted conjugate addition, forming the indolizine core.
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Aromatization: Rearomatization under aerobic conditions yields the final product .
Table 2: Optimized reaction conditions for indolizine synthesis
| Parameter | Value |
|---|---|
| Catalyst | PdI₂ (0.33 mol%) |
| Additive | KI (0.5 equiv) |
| Temperature | 100°C |
| Pressure | 20 atm (CO:air = 4:1) |
| Solvent | Acetonitrile |
| Reaction Time | 6–15 hours |
This method achieves yields up to 78% for N,N-disubstituted derivatives, though direct synthesis of indolizin-5-amine remains unreported. Modifying the amine component or pyridine substituents could target the 5-amine specifically.
Post-Functionalization Strategies
Regioselective functionalization of preformed indolizines offers an alternative route. For example:
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Buchwald–Hartwig Amination: Palladium-catalyzed coupling of brominated indolizines with amines, demonstrated for 5-bromoindazoles . Adapting this to 5-bromoindolizines could install the amine group with high regiocontrol.
Physicochemical and Spectroscopic Characteristics
Stability and Reactivity
The free base form is prone to oxidation due to electron-rich aromatic systems, necessitating storage under inert atmospheres. Protonation at the bridgehead nitrogen (pKₐ ≈ 3–4 estimated from analogs) enhances stability, as evidenced by the commercial availability of the hydrochloride salt .
Spectroscopic Fingerprints
While experimental data for indolizin-5-amine are scarce, extrapolation from related compounds suggests:
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IR Spectroscopy: N–H stretching vibrations at ~3350 cm⁻¹ and aromatic C=C/C=N absorptions between 1600–1450 cm⁻¹ .
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NMR Spectroscopy: Distinctive downfield shifts for H-5 (δ 7.8–8.2 ppm in DMSO-d₆) and C-5 (δ 125–130 ppm) .
Biological and Materials Science Applications
Optoelectronic Materials
Indolizines serve as fluorophores due to extended conjugation. N,N-Dialkyl-2-(indolizin-3-yl)acetamides emit in the 450–550 nm range (Φ = 0.15–0.45) . Functionalization at position 5 could tune emission profiles for OLED or sensor applications.
Challenges and Future Directions
Synthetic Limitations
Current methods lack regioselectivity for 5-amine functionalization. Developing directing groups or asymmetric catalysis could address this.
Toxicity and ADMET Profiles
No data exist for indolizin-5-amine. Computational modeling (e.g., QSAR) should prioritize hepatotoxicity and CYP450 interaction assessments.
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